molecular formula C18H18N2O B8312421 1-(6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridin-3-yl)-propan-2-one

1-(6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridin-3-yl)-propan-2-one

Cat. No. B8312421
M. Wt: 278.3 g/mol
InChI Key: GQDXBOTUVGHDOU-UHFFFAOYSA-N
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Patent
US07566725B2

Procedure details

Prepared from (6-methyl-2-p-tolyl-imidazo[1,2-a]pyridin-3-yl)-thioacetic acid S-pyridin-2-yl ester 1c and methyl magnesium bromide (MeMgBr) using a similar procedure described above. 1H NMR (400 MHz, CDCl3) δ 2.14 (s, 3H), 2.31 (s, 3H), 2.38 (s, 3H), 4.08 (s, 2H), 7.03 (d, J=9.1 Hz, 1H), 7.25 (d, J=7.7 Hz, 2H), 7.54 (m, 4H). Mass spectrum m/e 279 (M+).
Name
(6-methyl-2-p-tolyl-imidazo[1,2-a]pyridin-3-yl)-thioacetic acid S-pyridin-2-yl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
N1C=CC=CC=1S[C:8](=[O:27])[CH2:9][C:10]1[N:14]2[CH:15]=[C:16]([CH3:19])[CH:17]=[CH:18][C:13]2=[N:12][C:11]=1[C:20]1[CH:25]=[CH:24][C:23]([CH3:26])=[CH:22][CH:21]=1.[CH3:28][Mg]Br>>[CH3:19][C:16]1[CH:17]=[CH:18][C:13]2[N:14]([C:10]([CH2:9][C:8](=[O:27])[CH3:28])=[C:11]([C:20]3[CH:25]=[CH:24][C:23]([CH3:26])=[CH:22][CH:21]=3)[N:12]=2)[CH:15]=1

Inputs

Step One
Name
(6-methyl-2-p-tolyl-imidazo[1,2-a]pyridin-3-yl)-thioacetic acid S-pyridin-2-yl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=CC=C1)SC(CC1=C(N=C2N1C=C(C=C2)C)C2=CC=C(C=C2)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC=1C=CC=2N(C1)C(=C(N2)C2=CC=C(C=C2)C)CC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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